![molecular formula C17H14FNOS2 B6477509 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-fluorobenzamide CAS No. 2640885-24-9](/img/structure/B6477509.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish .
Synthesis Analysis
2,2’-Bithiophene is typically prepared by cross-coupling starting from 2-halothiophenes . In a study, 2,2’-Bithiophene and thieno [3,2-b]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis
2,2’-Bithiophene has a molecular formula of C8H6S2 . The compound is a relatively large π-conjugated structure, which could enhance intermolecular π-π interactions .Chemical Reactions Analysis
In a study, new π-conjugated Schiff base oligomers containing 3,3′-dicyano-2,2′-bithiophene (BT2CN), i.e., DPPTh-BT2CN, DPPPy-BT2CN and 2FIID-BT2CN based on diketopyrrolopyrrole (DPP) and isoindigo (IID) derivatives, were synthesized .Physical And Chemical Properties Analysis
2,2’-Bithiophene has a molar mass of 166.26 g·mol−1 . It has a melting point of 31.1 °C and a boiling point of 260 °C .Scientific Research Applications
- Application : N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-fluorobenzamide could serve as an n-type organic semiconductor material. Its design principles can be tailored to enhance performance in organic field-effect transistors (OFETs), organic solar cells, and other electronic devices .
- Application : N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-fluorobenzamide could be incorporated into organic photovoltaic devices. Its electron-donating properties may contribute to efficient charge separation and power conversion efficiency .
Organic Electronics and Semiconductors
Photovoltaics and Solar Cells
Mechanism of Action
The mechanism of action of a drug is not just limited to its interaction with one specific target and the response that ensues . This is “pharmacodynamics”: the study of how a drug acts on a living organism, including the pharmacologic response and the duration and magnitude of response observed relative to the concentration of the drug at an active site in the organism .
Future Directions
Bithiophene and its derivatives have been extensively applied as building blocks in conjugated polymers for organic field-effect transistor applications . They have attracted much attention in organic electronics, especially in polymer solar cells . Therefore, future research may focus on exploring their potential applications in these areas.
properties
IUPAC Name |
3-fluoro-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNOS2/c18-13-4-1-3-12(11-13)17(20)19-9-8-14-6-7-16(22-14)15-5-2-10-21-15/h1-7,10-11H,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNODJQBSUMUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-fluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.